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Tris(dimethylamino)borane

Cat. No.: B1346698
CAS No.: 4375-83-1
M. Wt: 143.04 g/mol
InChI Key: SOLWORTYZPSMAK-UHFFFAOYSA-N
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Description

Evolution of Boron-Nitrogen Chemistry in Synthetic Endeavors

The field of boron-nitrogen chemistry has a rich history, evolving into a cornerstone of modern synthetic chemistry. The isoelectronic relationship between the B-N and C-C bonds has fascinated chemists for decades, leading to the development of a vast array of boron-nitrogen compounds. These compounds exhibit unique electronic and structural properties, making them valuable in various chemical applications. The exploration of molecules containing the B-N dative bond has led to significant advancements, particularly in the development of reagents and materials with novel functionalities.

Role of Aminoboranes in Modern Chemical Research

Aminoboranes (R₂N-BR'₂) are a class of organoboron compounds characterized by a covalent bond between a nitrogen and a boron atom. This bond is strengthened by a π-donation from the nitrogen's lone pair of electrons to the empty p-orbital of the boron atom, resulting in a stable, partially sp²-hybridized bond. researchgate.net This unique electronic structure makes aminoboranes versatile tools in chemical research. They have found applications as chemical hydrogen storage materials, semiconductors, amination reagents, and in the development of asymmetric catalysts. researchgate.net Recent research has expanded their use into difunctionalization reactions, where the B-N bond is strategically cleaved and incorporated into organic molecules. researchgate.net

Establishing the Research Context of Tris(dimethylamino)borane within Boron Chemistry

This compound, with the chemical formula B(N(CH₃)₂)₃, is a prominent member of the aminoborane (B14716983) family. lookchem.com It is a colorless liquid that serves as a key reagent and precursor in various chemical domains. ontosight.aiguidechem.com Its significance lies in its high reactivity and its ability to act as an efficient transfer agent for boron atoms. guidechem.com The compound is a focal point of research due to its utility in synthesizing other valuable organoboron compounds, its role as a reducing agent, and its application as a precursor for advanced materials. lookchem.comchemdad.comchemicalbook.com The presence of three dimethylamino groups attached to a central boron atom gives it distinct chemical properties that are leveraged in materials science and organic synthesis. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H18BN3 B1346698 Tris(dimethylamino)borane CAS No. 4375-83-1

Properties

IUPAC Name

N-[bis(dimethylamino)boranyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H18BN3/c1-8(2)7(9(3)4)10(5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLWORTYZPSMAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(N(C)C)(N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18BN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195924
Record name Tris(dimethylamino)borane
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Molecular Weight

143.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4375-83-1
Record name N,N,N′,N′,N′′,N′′-Hexamethylboranetriamine
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Record name Tris(dimethylamino)borane
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Record name 4375-83-1
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Record name Tris(dimethylamino)borane
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Fundamental Chemical Reactivity and Reaction Mechanisms of Tris Dimethylamino Borane

Electronic Structure and Lewis Acidity of the Boron Center

The chemical behavior of tris(dimethylamino)borane is a direct consequence of its unique electronic structure. The central boron atom is bonded to three nitrogen atoms, resulting in a molecule with distinct properties. smolecule.com

The three-dimensional configuration of this compound features a trigonal planar geometry around the central boron atom. smolecule.com This arrangement stems from the sp² hybridization of the boron, which forms three equivalent bonds with the nitrogen atoms of the dimethylamino groups. smolecule.com The resulting structure has bond angles of approximately 120° between the N-B-N bonds, which minimizes electron pair repulsion and is consistent with VSEPR theory. smolecule.com The molecule approximates D₃ₕ point group symmetry. smolecule.com

The reactivity of aminoboranes, including this compound, is significantly influenced by both steric and electronic factors. The steric bulk of the substituents on the boron and nitrogen atoms plays a crucial role in determining the course of reactions. For instance, in the dehydrohalogenation of monoiodoborane-amine complexes, the steric nature of the amine in the borane (B79455) complex dictates whether a monomeric or dimeric aminoborane (B14716983) is formed. nih.govacs.org More compact amines tend to yield a higher proportion of dimeric products. nih.gov

Electronically, the donation of the nitrogen lone pair electrons to the vacant p-orbital of boron reduces the Lewis acidity of the boron center. nih.gov This intramolecular π-bonding makes the B-N bond relatively strong and less susceptible to cleavage. acs.org However, this effect can be modulated by the substituents. Electron-withdrawing groups on the nitrogen would decrease the electron donation to boron, potentially increasing its Lewis acidity, while electron-donating groups would have the opposite effect. The substitution of hydrogen atoms in aminodimethylborane with a phenyl group, for example, leads to a reduction in electron density on both the boron and nitrogen atoms due to the partial withdrawal of electrons by the phenyl group. datapdf.com

The bond between boron and nitrogen in aminoboranes is of considerable interest and is more complex than a simple sigma bond. datapdf.com It is characterized by a significant degree of π-bonding, resulting from the donation of the nitrogen atom's lone pair of electrons into the formally empty p-orbital of the sp²-hybridized boron atom. smolecule.comacs.orglibretexts.org This (p-p)π interaction imparts partial double bond character to the B-N bond. datapdf.comrsc.org

This π-bonding has several structural and reactive consequences:

Bond Length: The B-N bond length in aminoboranes is shorter than a typical B-N single bond but longer than a formal B=N double bond. smolecule.com For instance, crystallographic studies of related aminoborane compounds show mean B-N bond lengths in the range of 1.42 to 1.45 Å. smolecule.comrsc.org

Rotational Barrier: The partial double bond character creates a significant energy barrier to rotation around the B-N bond. rsc.org

Planarity: The π-overlap is maximized when the substituents on both boron and nitrogen are coplanar, which is observed in the trigonal planar geometry of this compound. smolecule.com

Molecular orbital calculations on aminoboranes have been used to quantify the extent of this π-bonding, with some studies estimating the B-N bond order to be around 1.3. datapdf.comrsc.org This isoelectronic and isolobal relationship between the R₂N-BR₂ group and an olefin (R₂C=CR₂) is a key feature of aminoborane chemistry. acs.orglibretexts.org

Transamination Reactions with Primary and Secondary Amines

This compound is a useful reagent for transamination reactions, where the dimethylamino groups are exchanged for other amino groups. sigmaaldrich.com This reaction provides a convenient route for the synthesis of other tris(amino)boranes. sigmaaldrich.comrsc.org

The transamination reaction is essentially an equilibrium process. The mechanism is thought to involve the nucleophilic attack of an incoming primary or secondary amine on the electrophilic boron center of the this compound. This forms a tetrahedral intermediate. The subsequent elimination of dimethylamine (B145610), which is volatile, drives the reaction forward to yield the new aminoborane.

Studies on related systems, such as the hydrogen transfer between amine-boranes and aminoboranes, provide insight into the fundamental steps that can occur. acs.org The kinetics of these exchange reactions can be influenced by solvent and temperature. acs.org While direct mechanistic studies on the transamination of this compound are specific, the general principles of nucleophilic attack at boron followed by elimination are widely accepted.

A significant application of the transamination reactivity of this compound is the synthesis of higher or more complex tris(amino)boranes. By reacting B(NMe₂)₃ with primary or secondary amines (RNH₂ or R₂NH), it is possible to displace the dimethylamine and form B(NHR)₃ or B(NR₂)₃, respectively. rsc.org The reaction's outcome can depend on the nature of the alkyl group (R) on the incoming amine. rsc.org For example, reactions with sterically bulky primary amines like isopropylamine (B41738) or tert-butylamine (B42293) can lead to different products compared to less hindered amines. rsc.org This method is a valuable synthetic tool for creating a library of aminoboranes with varied steric and electronic properties.

Adduct Formation and Coordination Chemistry with Lewis Bases

Although the Lewis acidity of the boron center in this compound is attenuated by B-N π-bonding, it can still react with Lewis bases to form adducts. nih.gov This reactivity is particularly evident with bases that are strong enough to disrupt the internal π-donation.

The reaction of this compound with certain heterocyclic Lewis bases, such as imidazoles, demonstrates its coordination chemistry. nih.gov The proposed mechanism involves the initial coordination of the imine nitrogen of the heterocycle to the boron center. nih.gov This step forms a tetrahedral adduct, [(azole)B(NMe₂)₃]. nih.gov In this tetrahedral geometry, the B-N π-bonding within the original aminoborane is disrupted, which increases the availability of the NMe₂ lone pairs, thereby increasing the basicity of the coordinated dimethylamino groups. nih.gov This activated intermediate can then react further.

With weakly basic but more acidic heterocycles like methimazole (B1676384), the reaction proceeds via a simple acid-base reaction with the elimination of dimethylamine to form tris(methimazolyl)borane, which can then form an adduct with dimethylamine. nih.gov In contrast, more strongly basic imidazoles lead to the formation of homoleptic tetra-azolyl borate (B1201080) systems. nih.gov This chemistry has been utilized to synthesize tripodal borate-centered ligands. nih.govsigmaaldrich.com

Table of Properties for this compound

Property Value Reference
Molecular Formula C₆H₁₈BN₃ nist.govnih.govsmolecule.com
Molecular Weight 143.04 g/mol sigmaaldrich.comnih.gov
Appearance Colorless liquid ereztech.comsigmaaldrich.com
Density 0.817 - 0.835 g/cm³ smolecule.comsigmaaldrich.com
Boiling Point 147-148 °C sigmaaldrich.comsigmaaldrich.com
Melting Point -16 °C sigmaaldrich.comsigmaaldrich.com
Refractive Index (n20/D) 1.446 sigmaaldrich.comsigmaaldrich.com
IUPAC Name N-[bis(dimethylamino)boranyl]-N-methylmethanamine nih.govsmolecule.com

Reactions with Heterocyclic Systems (e.g., Imidazole (B134444), Methimazole)

This compound reacts with various azole heterocycles, and the outcome of the reaction is notably influenced by the basicity (pKa) of the heterocycle. nih.gov

With weakly basic but more acidic heterocycles like 2-mercapto-1-methylimidazole (methimazole), the reaction proceeds via a simple acid-base mechanism. nih.gov This results in the elimination of dimethylamine and the formation of a tetrahedral dimethylamine adduct of tris(methimazolyl)borane, [(Me₂HN)B(methimazolyl)₃]. nih.gov A similar outcome is observed with the low-basicity, high-acidity 2-nitroimidazole (B3424786), which forms [(HNMe₂)B(2-nitroimidazolyl)₃]. nih.gov

In contrast, more strongly basic imidazoles, such as imidazole itself, 2-methylimidazole, 2-chloroimidazole, and benzimidazole, react with this compound to yield homoleptic tetra-azolyl systems with the general formula H[B(azolyl)₄]. nih.gov This reaction proceeds even when a substoichiometric amount of the heterocycle is used. nih.gov

Furthermore, the reactivity of this compound can be activated. For instance, N-methylimidazole can activate B(NMe₂)₃ to react with methimazole, leading to the formation of the tripodal borate-centered ligand [(N-methylimidazole)B(methimazolyl)₃]. nih.gov This activation has been utilized in the synthesis of chiral tris(methimazolyl)borate ligands. nih.govrsc.org

Formation and Structural Characteristics of Tetrahedral Adducts

The reaction of this compound with certain heterocyclic compounds leads to the formation of stable, tetrahedral adducts. A prime example is the reaction with methimazole, which yields the tetrahedral dimethylamine adduct of tris(methimazolyl)borane, [(Me₂HN)B(methimazolyl)₃]. nih.gov The structure of this adduct has been confirmed by single-crystal X-ray crystallography. nih.gov

Similarly, the reaction with 2-nitroimidazole produces the analogous tetrahedral adduct, [(HNMe₂)B(2-nitroimidazolyl)₃]. nih.gov In these adducts, the boron atom is at the center of a tetrahedron, bonded to three methimazolyl or 2-nitroimidazolyl groups and one dimethylamine molecule.

The formation of these adducts is a key step in the synthesis of tripodal borate-centered ligands. nih.gov For example, the activation of this compound by N-methylimidazole in the presence of methimazole allows for the synthesis of the neutral ligand [(N-methylimidazole)B(methimazolyl)₃]. nih.gov This ligand can then be coordinated to metal centers, such as Ru(II), to form complexes. nih.govnih.govrsc.org

Correlation between Heterocycle Basicity/Acidity and Adduct Stoichiometry/Structure

A clear correlation exists between the basicity (or acidity) of the reacting heterocycle and the stoichiometry and structure of the resulting product when reacted with this compound. nih.gov

HeterocycleBasicity (pKa)Reaction Product with B(NMe₂)₃Stoichiometry/Structure
MethimazoleWeakly Basic, More Acidic[(Me₂HN)B(methimazolyl)₃]Tetrahedral Adduct
2-NitroimidazoleLow Basicity, Increased N-H Acidity[(HNMe₂)B(2-nitroimidazolyl)₃]Tetrahedral Adduct
ImidazoleStrongly BasicH[B(imidazolyl)₄]Homoleptic Tetra-azolyl System
2-MethylimidazoleStrongly BasicH[B(2-methylimidazolyl)₄]Homoleptic Tetra-azolyl System
2-ChloroimidazoleStrongly BasicH[B(2-chloroimidazolyl)₄]Homoleptic Tetra-azolyl System
BenzimidazoleStrongly BasicH[B(benzimidazolyl)₄]Homoleptic Tetra-azolyl System

The proposed mechanism for these differing outcomes is as follows:

Weakly Basic Heterocycles: A straightforward acid-base reaction occurs, with the acidic N-H proton of the heterocycle reacting with the basic dimethylamino group, leading to the elimination of dimethylamine and the formation of a tris(azolyl)borane, which is then coordinated by a molecule of dimethylamine to form the tetrahedral adduct. nih.gov

Strongly Basic Heterocycles: The reaction is initiated by the coordination of the imine nitrogen of the heterocycle to the Lewis acidic boron atom of this compound, forming a tetrahedral adduct of the type [(azole)B(NMe₂)₃]. nih.gov This initial coordination increases the availability of the lone pairs on the remaining NMe₂ groups, enhancing their basicity. This increased basicity facilitates a rapid reaction with additional heterocycle molecules, ultimately leading to the formation of the more stable H[B(azolyl)₄] products. nih.gov

Reductive Capabilities and Electron Transfer Mechanisms

This compound is recognized as a reducing agent in various organic reactions. sigmaaldrich.comsigmaaldrich.comorganic-chemistry.org Its reductive properties are attributed to its ability to donate electrons or hydride ions.

Specificity and Selectivity in Organic Reduction Reactions

While detailed studies on the specificity and selectivity of this compound itself are not extensively documented in the provided search results, the broader class of amine-borane complexes, to which it belongs, are known for their applications in reduction reactions. mdpi.comorganic-chemistry.orgnih.gov For instance, the related borane-trimethylamine complex (BTM) is a versatile reagent for the reduction of carbonyl groups and carbon-nitrogen double bonds. mdpi.comnih.gov Amine-boranes can be used for the selective reduction of various functional groups, and their reactivity can often be tuned by the nature of the amine and the reaction conditions. organic-chemistry.org The search results indicate that this compound is a reactant in reduction reactions, but specific examples of its selectivity are not provided. sigmaaldrich.comsigmaaldrich.com

One-Pot Oxidative Amination Reactions

This compound is a key reactant in one-pot oxidative amination reactions. sigmaaldrich.comsigmaaldrich.com This type of reaction typically involves the coupling of an aldehyde or other carbonyl compound with an amine, followed by an oxidation step to form an amide or other C-N coupled product.

Proposed Mechanistic Pathways for Amine Oxidation and Coupling

The specific mechanistic pathways for one-pot oxidative amination reactions involving this compound are not explicitly detailed in the provided search results. However, related one-pot reductive amination processes offer some insight into the potential steps. For example, in the reductive amination of carboxylic acids using borane-ammonia, the reaction proceeds through the formation of an amide intermediate, which is then reduced. nih.govrsc.org

In the context of oxidative amination, a plausible general mechanism would involve the initial reaction of an aldehyde with an amine to form a hemiaminal or an imine intermediate. This compound could then play a role in facilitating the subsequent oxidation and coupling steps. The exact nature of its involvement, whether as a catalyst, a reagent that activates one of the substrates, or a precursor to the active catalytic species, requires further investigation. The development of one-pot oxidative amidation of aldehydes and amines has been achieved using other catalytic systems, such as copper-MOFs, which proceed under mild conditions. rsc.org

Applications of Tris Dimethylamino Borane in Advanced Chemical Synthesis

Precursor Role in the Synthesis of Diverse Boron-Containing Compounds

Tris(dimethylamino)borane is widely employed as a starting material for the synthesis of other boron-containing compounds, including various salts, complex ligands, and precursors for organoboronic esters. ontosight.aisigmaaldrich.cnsmolecule.com Its reaction with protic species, such as azoles, proceeds via the displacement of its dimethylamino groups, providing a straightforward route to more complex boron-centered molecules. ed.ac.uk

The reactivity of this compound with acidic N-H bonds, such as those in imidazoles and pyrazoles, makes it an effective reagent for the synthesis of various boron-based salts and adducts. sigmaaldrich.cnchemicalbook.comchemdad.com For instance, the reaction with pyrazole (B372694) leads to the formation of the dimethylamine (B145610) adduct of tris(pyrazolyl)borane, [(HNMe₂)B(pz)₃]. ed.ac.uk A similar reaction occurs with methimazole (B1676384) to produce [(HMe₂N)B(methimazolyl)₃]. ed.ac.uk These adducts can serve as intermediates for further transformations. For example, the coordinated dimethylamine can be substituted, or insertion reactions into the B-N(dimethylamine) bond can be performed to access new anionic ligands, such as (thiocyanato)tris(methimazolyl)borate and (cyano)tris(methimazolyl)borate. researchgate.net

Table 1: Synthesis of Boron Adducts from this compound

ReactantProductReference
Pyrazole[(HNMe₂)B(pz)₃] (Dimethylamine adduct of tris(pyrazolyl)borane) ed.ac.uk
Methimazole[(HMe₂N)B(methimazolyl)₃] (Dimethylamine adduct of tris(methimazolyl)borane) ed.ac.uk

This compound is a key precursor in the synthesis of tripodal borate (B1201080) ligands, often referred to as "scorpionate" ligands, which are significant in coordination chemistry. sigmaaldrich.cnacs.org The general synthetic strategy involves reacting B(NMe₂)₃ with three equivalents of a suitable azole, such as pyrazole or methimazole. ed.ac.uk This reaction forms a central boron atom bonded to three azolyl groups, creating a tridentate ligand capable of coordinating to a metal center in a facial arrangement. researchgate.net

A significant advancement in this area is the synthesis of chiral tripodal borate ligands, which are of interest for asymmetric catalysis. The first example of a chiral tris(methimazolyl)borate ligand was successfully prepared using this compound. researchgate.netrsc.org The synthesis involved the activation of B(NMe₂)₃ with N-methylimidazole, which facilitated the reaction with a chiral methimazole derivative. rsc.orgrsc.org

An alternative strategy aimed at introducing chirality by using chiral oxazolines as activating bases was also explored. rsc.orgrsc.org However, this approach was unsuccessful because, while the B(NMe₂)₃ was activated, an intramolecular ring-opening of the oxazoline (B21484) by a coordinated methimazolyl sulfur atom occurred, preventing the formation of the desired chiral ligand. researchgate.netrsc.org

The synthetic utility of these ligands is demonstrated by their coordination to transition metals. The chiral tris(methimazolyl)borate ligand, synthesized from this compound, was coordinated to Ruthenium(II). researchgate.netrsc.org This was achieved by reacting the ligand with the dimeric complex [(p-cymene)RuCl₂]₂. researchgate.netrsc.org The reaction produced a pseudo-C₃-symmetric Ru(II) complex as a single diastereomer. rsc.orgrsc.org In this complex, the chirality of the methimazolyl substituents on the ligand dictates the chirality of the bicyclo[3.3.3]cage that is formed upon coordination to the ruthenium center. researchgate.netrsc.org The resulting complex features the ligand coordinating through its three sulfur donors. researchgate.netcrystallography.net

Table 2: Synthesis of a Chiral Ruthenium(II) Complex

ReactantsProduct DescriptionReference
Chiral tris(methimazolyl)borate ligand + [(p-cymene)RuCl₂]₂A single diastereomer, pseudo-C₃-symmetric Ru(II) complex researchgate.netrsc.orgrsc.org

While not a direct precursor, this compound is a critical starting material for synthesizing intermediates that lead to organoboronic esters, which are cornerstones of modern organic chemistry, particularly in Suzuki-Miyaura coupling reactions. ontosight.aiorgsyn.org The synthetic pathway involves the conversion of this compound into other boron reagents.

First, this compound is reacted with boron tribromide to produce bromobis(dimethylamino)borane. orgsyn.orgorgsyn.orgscispace.com This intermediate is then used to synthesize tetrakis(dimethylamino)diboron. orgsyn.orgpageplace.de Tetrakis(dimethylamino)diboron serves as a precursor to diboron (B99234) reagents like bis(pinacolato)diboron, which is widely used for the synthesis of various organoboronic esters through transition metal-catalyzed cross-coupling and addition reactions. orgsyn.org This multi-step procedure highlights the foundational role of this compound in accessing some of the most important classes of organoboron compounds. orgsyn.orgscispace.com

Table 3: Synthetic Pathway to Organoboronic Ester Precursors

StepStarting MaterialReagentProductReference
1This compoundBoron tribromide (BBr₃)Bromobis(dimethylamino)borane orgsyn.orgorgsyn.orgscispace.com
2Bromobis(dimethylamino)boraneSodium-potassium alloy or other reducing agentsTetrakis(dimethylamino)diboron orgsyn.orgpageplace.de
3Tetrakis(dimethylamino)diboronPinacolBis(pinacolato)diboron (A key reagent for organoboronic esters) orgsyn.org

Synthesis of Tripodal Borate Ligands

Utility in Reductions within Complex Organic Syntheses

Beyond its role as a precursor, this compound is also utilized as a reducing agent in various organic synthesis applications. sigmaaldrich.cnchemicalbook.comlookchem.com Its reducing properties make it a valuable reagent for specific transformations within complex molecular scaffolds. lookchem.com The compound is listed as a reductant and is involved in reduction reactions and one-pot oxidative aminations. sigmaaldrich.cnchemicalbook.comchemdad.comlookchem.com It is also known for its application as a macrolactamization reagent, a process that can involve reductive steps. sigmaaldrich.cnchemicalbook.comchemdad.com

Catalytic Applications of Tris Dimethylamino Borane and Its Derivatives

Catalytic Role as a Reducing Agent

Tris(dimethylamino)borane can function as a reducing agent in certain catalytic processes. Its utility in this capacity is often associated with transfer hydrogenation reactions, where it serves as a source of hydrogen. For instance, in combination with transition metal catalysts, it can facilitate the reduction of various unsaturated functional groups. The mechanism of these reactions can be complex, sometimes involving the in situ generation of more reactive boron hydride species.

Catalysis of Dehydrogenation Reactions, particularly Amine-Boranes

A significant area of application for this compound and related compounds is in the catalytic dehydrogenation of amine-boranes. Amine-boranes, such as ammonia-borane (H₃N·BH₃) and dimethylamine-borane (Me₂NH·BH₃), are considered promising materials for chemical hydrogen storage due to their high hydrogen content. Catalysts are crucial for releasing this hydrogen under controlled conditions.

The mechanism of hydrogen release from amine-boranes is a subject of extensive research. The process is understood to involve the interaction of the protic N-H proton and the hydridic B-H hydrogen. In the absence of a catalyst, this reaction often requires elevated temperatures. However, catalysts can significantly lower the activation energy for this process.

Studies have shown that the dehydrogenation can proceed through various pathways, including bimolecular interactions and catalyst-mediated steps. cambridge.orgresearchgate.net For instance, the initial decomposition of ammonia (B1221849) borane (B79455) has been proposed to proceed via a bimolecular pathway involving a [NH₃BH₂NH₃]⁺BH₄⁻ intermediate. cambridge.orgresearchgate.net The reaction pathway can be influenced by factors such as the catalyst, solvent, and temperature. researchgate.net Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the energetic profiles of these reaction pathways. nih.gov

A wide array of transition metals have been investigated for their catalytic activity in the dehydrogenation of amine-boranes. These include both precious metals like platinum and ruthenium, and actinide metals such as thorium and uranium. researchgate.net

Platinum and Ruthenium: Platinum and ruthenium-based catalysts have demonstrated high activity for amine-borane dehydrogenation. avestia.combingol.edu.tr For example, oleylamine-stabilized copper-platinum nanoparticles have been shown to be effective and reusable catalysts for the dehydrogenation of dimethylamine-borane at room temperature. avestia.combingol.edu.tr Ruthenium complexes, including those with olefin ligands, have been used to catalyze the selective formation of polycondensed borazine (B1220974) oligomers from ammonia borane. rsc.org

Thorium and Uranium: Organometallic complexes of thorium and uranium have also been found to be highly active catalysts for the dehydrogenation of dimethylamine (B145610) borane. researchgate.net

The choice of metal and the ligand environment around it can significantly influence the catalyst's activity and selectivity.

Amine-Borane SubstrateCatalyst TypeMajor B-N Products
Dimethylamine-borane (Me₂NH·BH₃)Rhodium complexesDimeric aminoborane (B14716983) ([Me₂N–BH₂]₂)
Ammonia-borane (NH₃·BH₃)Ruthenium complexesBorazine ([HNBH]₃), Polyborazylene
sec-Butylamine-boraneTransition metal catalyststri(N-sec-butyl)borazine

The development of highly active and selective catalysts for amine-borane dehydrogenation is guided by several design principles. researchgate.netrsc.org One key aspect is the ability of the catalyst to facilitate the interaction between the N-H and B-H bonds. This can be achieved through bifunctional catalysts that have both a Lewis acidic site to interact with the amine and a Lewis basic site to interact with the borane. Frustrated Lewis pairs (FLPs), which consist of a sterically hindered Lewis acid and Lewis base that cannot form a classical adduct, have shown promise in this regard. rsc.org

The electronic and steric properties of the ligands coordinated to a metal center are also crucial. Electron-donating ligands can increase the electron density on the metal, which can enhance its catalytic activity. The steric bulk of the ligands can influence the selectivity of the reaction by controlling the access of the substrate to the metal center.

Lewis Acid Catalysis

While this compound itself is not a strong Lewis acid due to the electron-donating nature of the dimethylamino groups, its derivatives can be modified to act as Lewis acids. More broadly, boron compounds, particularly those with electron-withdrawing substituents, are well-known Lewis acids. For instance, tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃, is a powerful Lewis acid catalyst used in a variety of organic transformations. mdpi.comsemanticscholar.org The Lewis acidity of boranes can be tuned by altering the substituents on the boron atom. nih.gov In the context of derivatives of this compound, replacement of one or more dimethylamino groups with more electron-withdrawing groups would enhance its Lewis acidity, potentially enabling its use in Lewis acid-catalyzed reactions.

Involvement in Frustrated Lewis Pair (FLP) Chemistry

Frustrated Lewis Pairs (FLPs) are combinations of Lewis acids and bases that are sterically hindered from forming a classical dative bond. This unquenched reactivity allows them to activate a variety of small molecules, including H2, olefins, and CO2, making them valuable in metal-free catalysis. The concept of FLPs emerged as a new paradigm for small molecule activation following a landmark report by Stephan et al. in 2006. Archetypal FLP systems often involve sterically demanding phosphines as the Lewis base and highly electrophilic boranes, such as tris(pentafluorophenyl)borane (B(C6F5)3), as the Lewis acid.

The direct involvement of this compound as the Lewis acid component in a catalytically active FLP is not extensively documented in scientific literature. The Lewis acidity of the boron center in this compound is tempered by the strong electron-donating effect of the three dimethylamino groups. This reduced electrophilicity makes it less suitable for typical FLP applications when compared to perfluorinated arylboranes. Consequently, the research on FLP-mediated catalysis, such as metal-free hydrogenations, has predominantly focused on systems employing these more potent Lewis acids.

Substrate Activation via the Lewis Acidic Boron Center

The boron atom in this compound possesses a vacant p-orbital, rendering it Lewis acidic and capable of accepting an electron pair from a Lewis base. This property is fundamental to its role in activating substrates. In reactions, the initial step can involve the coordination of a substrate's Lewis basic site (e.g., the nitrogen of an amine or the oxygen of a carbonyl group) to the boron center.

This interaction polarizes the substrate, making it more susceptible to subsequent reactions. For instance, this compound is utilized in the synthesis of tripodal borate-centered ligands from azole heterocycles. nih.gov In the case of strongly basic imidazoles, the reaction is proposed to begin with the coordination of the heterocycle's imine nitrogen to the weakly Lewis acidic boron center of B(NMe2)3. nih.gov This initial adduct formation increases the basicity of the dimethylamino groups, facilitating a rapid subsequent reaction with additional heterocycle molecules to form tetra-azolyl systems. nih.gov This mechanism highlights how the Lewis acidity of the boron center, although modest, is crucial for activating the substrate and initiating the transformation.

This activation strategy is a cornerstone of its utility as a reagent for creating more complex ligands and materials. nih.gov

Applications in Asymmetric Catalysis

A significant application of this compound in the realm of catalysis is its use as a precursor for chiral ligands, which can then be coordinated to transition metals to create catalysts for asymmetric synthesis. This approach leverages the structural versatility of boron chemistry to build sophisticated, sterically defined environments around a catalytic metal center.

Detailed research has demonstrated a method for preparing the first example of a chiral tris(methimazolyl)borate ligand using this compound as the starting material. rsc.org The synthesis involves the activation of this compound with N-methylimidazole, followed by a reaction with a chiral methimazole (B1676384) derivative. rsc.org

Table 1: Synthesis of Chiral Ru(II) Complex from this compound

Step Reactants Product Significance
1 This compound, Chiral Methimazole, N-methylimidazole Chiral Tris(methimazolyl)borate Ligand Creation of a novel chiral tripodal ligand. rsc.org

This resulting neutral ligand can be coordinated to a metal, such as Ruthenium(II), to yield a complex with a well-defined three-dimensional structure. rsc.org In a specific example, reaction with [(p-cymene)RuCl2]2 produces a single diastereomer of a pseudo-C3-symmetric Ru(II) complex. rsc.org In this complex, the chirality of the methimazolyl substituents dictates the chirality of the bicyclo[3.3.3]cage formed by the ligand upon coordination. rsc.org

While the synthesis and structural characterization of such chiral complexes represent a critical step in the development of new asymmetric catalysts, detailed reports on their specific applications in catalytic reactions and the corresponding enantioselectivity data are not extensively available in the reviewed literature. The successful creation of these chiral architectures from this compound, however, underscores the compound's potential as a foundational block for the rational design of future asymmetric catalysts. rsc.org

Materials Science Applications of Tris Dimethylamino Borane

Chemical Vapor Deposition (CVD) Precursor for Thin Film Fabrication

Tris(dimethylamino)borane, with the chemical formula B[N(CH₃)₂]₃, serves as a significant single-source precursor in Chemical Vapor Deposition (CVD) processes for the fabrication of boron-containing thin films. Its molecular structure, which incorporates both boron and nitrogen atoms, makes it particularly suitable for the deposition of boron nitride films, as it eliminates the need for separate boron and nitrogen sources. The use of this compound in CVD is advantageous due to its volatility and ability to decompose at elevated temperatures to yield the desired film materials. The thermal decomposition of the precursor is believed to be largely complete around 900°C. researchgate.net This characteristic allows for the growth of thin films on various substrates, with applications in electronics and protective coatings.

Deposition of Boron-Carbon-Nitrogen (B-C-N) Hybrid Films

This compound is a key reactant utilized in the creation of Boron-Carbon-Nitrogen (B-C-N) hybrid films. smolecule.com These films are of significant interest as they are expected to combine the desirable properties of materials like boron carbide, boron nitride, and carbon nitride, including high hardness and wear resistance. researchgate.net

The utility of this compound as a precursor has been specifically noted for the deposition of B-C-N hybrid films onto nickel (Ni) substrates. smolecule.com The process typically involves chemical vapor deposition, where the precursor is thermally decomposed to deposit a thin, uniform film on the substrate surface. Layered h-BN films grown via CVD on nickel can be transferred to other substrates by coating the film with a polymer and chemically etching the nickel away, demonstrating a common post-deposition processing method. utexas.edu

The composition and characteristics of the deposited films are highly dependent on the reaction conditions during the CVD process. Boron-carbon-nitrogen compound films are typically deposited at lower filament temperatures when using this compound. researchgate.netscientific.net Key parameters that can be adjusted to control the film's elemental makeup include filament temperature and the flow rate of reactant gases, such as ammonia (B1221849), which can be used as an assistive gas to increase the nitrogen concentration. researchgate.netscientific.net

Research using a hot filament assisted chemical vapor deposition (HFCVD) system demonstrates that as the flow rate of ammonia gas is increased, the concentration of carbon in the resulting films decreases. researchgate.netscientific.net This allows for the tuning of the film's composition from a carbon-rich B-C-N material to a film that is predominantly boron nitride (BN).

Table 1: Effect of Ammonia Gas Flow Rate on Film Composition

The following table illustrates the elemental composition of films deposited with varying ammonia gas flow rates, using this compound as the precursor. The filament temperature was maintained at 1600°C.

Sample No.Precursor Flow Rate (sccm)Ammonia Gas Flow Rate (sccm)B (at.%)C (at.%)N (at.%)O (at.%)
110010038.329.829.82.1
210020041.516.740.21.6
310030044.17.547.31.1

Data sourced from a study on Boron Nitride film deposition. researchgate.net

Similarly, the filament temperature has a profound impact on both the composition and the crystallinity of the films. As the temperature is increased, the precursor decomposes more thoroughly, which can eliminate carbon and oxygen from the film. researchgate.net At a filament temperature of 1600°C, the film consists of B, C, N, and O. When the temperature is raised to 1800°C, only B and N are detected, and this continues at 2000°C. researchgate.net Furthermore, higher filament temperatures improve the degree of crystallization in the deposited films. researchgate.netscientific.net

Table 2: Effect of Filament Temperature on Film Composition

The following table shows the elemental composition of films deposited at different filament temperatures. The precursor and ammonia gas flow rates were both maintained at 100 sccm.

Sample No.Filament Temperature (°C)B (at.%)C (at.%)N (at.%)O (at.%)
4160038.329.829.82.1
5180048.7051.30
6200049.1050.90

Data sourced from a study on Boron Nitride film deposition. researchgate.net

Deposition of Other Boron-Containing Materials (e.g., Boron Oxide, Boron Carbide)

Beyond B-C-N films, this compound is also a precursor for other important boron-containing materials. It has been used in plasma-assisted atomic layer deposition (ALD) processes to grow boron oxide (B₂O₃) films. plasma-ald.com By manipulating reaction conditions, such as increasing the filament temperature and ammonia flow rate in a CVD process, the carbon content can be significantly reduced or eliminated to produce hexagonal boron nitride (h-BN) films. researchgate.netresearchgate.net

Role in the Synthesis of Advanced Boron-Nitrogen-Containing Materials

This compound's utility as a single-source precursor containing B-N bonds makes it valuable for the synthesis of a range of advanced materials where controlling the incorporation of boron and nitrogen is critical.

The compound is instrumental in developing advanced ceramics and semiconductors. Hexagonal boron nitride (h-BN), known for its ceramic properties and large bandgap, can be synthesized using this compound. researchgate.netresearchgate.net The synthesis of such B-N materials is foundational for creating novel nanomaterials. The formation of small B-N species during thermal decomposition processes acts as a precursor step for the self-assembly and growth of structures like boron nitride nanotubes (BNNTs). pppl.govnih.gov

Applications in Electronic and Opto-Electronic Thin Films

Thin films derived from this compound have applications in electronics and opto-electronics. ereztech.com The properties of B-C-N and BN films, such as high transparency, high refractive indices, and tunable electronic characteristics, make them suitable for various device applications. nih.gov

Opto-electronic devices, which detect and control light, rely on thin film coatings to enhance properties like reflectivity and transmission or to protect sensitive optical components. dentonvacuum.com The ability to deposit uniform, highly conjugated BCN thin films at relatively low temperatures opens possibilities for their use in optical and opto-electronic components like reflective mirrors, lenses, and protective coatings. nih.govresearchgate.net These films can also serve as charge transport layers in solar cells due to their stability against oxidation. nih.gov

Functional and Protective Coatings

This compound, B(N(CH₃)₂)₃, serves as a valuable single-source precursor for the deposition of boron-containing thin films, such as boron nitride (BN) and boron carbon nitride (BCN), which are utilized for functional and protective coatings. scientific.netresearchgate.net Its molecular structure contains both boron and nitrogen, making it suitable for forming BN films, while the methyl groups provide a carbon source for BCN deposition. scientific.netresearchgate.net The primary method for creating these coatings from this compound is Chemical Vapor Deposition (CVD), including techniques like hot filament assisted CVD (HFCVD). scientific.netresearchgate.net

Research has demonstrated that process parameters during CVD significantly influence the final composition and structure of the deposited films. scientific.net For instance, in an HFCVD system, lower filament temperatures tend to result in the formation of boron-carbon-nitrogen (BCN) films. researchgate.net Conversely, higher filament temperatures, around 2000°C, promote the deposition of hexagonal boron nitride (hBN) films. scientific.net The introduction of ammonia as an assisted gas can be used to increase the nitrogen concentration in the films and decrease the carbon content. scientific.netresearchgate.net

These coatings are often applied to substrates like silicon or carbon fibers to enhance their properties. scientific.netresearchgate.net BN coatings, for example, are known for their high hardness, chemical inertness, and resistance to high-temperature oxidation. researchgate.net When deposited on carbon fibers, BN thin films can act as a protective layer, with good adhesion to the substrate. researchgate.net

Table 1: Influence of Deposition Parameters on Film Composition and Type

Parameter Condition Resulting Film Type Effect on Composition
Filament Temperature Low Boron Carbon Nitride (BCN) Higher carbon incorporation scientific.netresearchgate.net
Filament Temperature High (e.g., 2000°C) Hexagonal Boron Nitride (hBN) Promotes better crystallization scientific.net
Ammonia Gas Flow Increased Hexagonal Boron Nitride (hBN) Decreases carbon concentration scientific.netresearchgate.net

Table 2: Research Findings on Coating Deposition from this compound

Deposition Method Substrate Key Finding Reported Growth Rate
Hot Filament Assisted CVD (HFCVD) Silicon Film composition (BCN vs. hBN) is controllable via filament temperature. scientific.netresearchgate.net ~4 nm/min researchgate.net
Chemical Vapor Deposition (CVD) Carbon Fibers Resulting BN coating was well-bonded with the substrate and showed a stoichiometric B/N ratio. researchgate.net Not Specified

Advanced Characterization Techniques and Computational Studies in Tris Dimethylamino Borane Research

Structural Elucidation Methodologies for Novel Adducts and Ligands

The determination of the precise three-dimensional arrangement of atoms is fundamental to understanding the reactivity and properties of new chemical entities derived from tris(dimethylamino)borane.

Single-crystal X-ray crystallography stands as the definitive method for determining the molecular and supramolecular structures of crystalline solids. This technique has been successfully applied to derivatives of this compound, providing unambiguous insights into bond lengths, angles, and crystal packing.

For instance, the reaction of this compound can lead to more complex structures like 2,4,6-Tris(dimethylamino)-1,3,5-trimethylborazine. researchgate.net X-ray analysis of this compound revealed that the central borazine (B1220974) ring is not planar but adopts a boat configuration. This distortion influences the molecular packing within the crystal, leading to a layered structure. researchgate.net Similarly, the molecular structure of novel compounds like 2,4,6-tris[tris(dimethylamino)silylamino]borazine, prepared from a trichloroborazine (B13784979) precursor, has been confirmed through X-ray crystallographic analysis. kcl.ac.uk This technique is also crucial in organometallic chemistry, where it has been used to determine the structure of complex metal adducts, such as a pseudo-C3-symmetric Ru(II) complex formed with a chiral tris(methimazolyl)borate ligand synthesized from this compound. rsc.org

Crystallographic Data for 2,4,6-Tris(dimethylamino)-1,3,5-trimethylborazine researchgate.net

ParameterValue
Chemical FormulaC9H27B3N6
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)13.486
b (Å)18.016
c (Å)11.286
Z4
Temperature (K)173
Ring ConfigurationBoat

Spectroscopic Investigations for Mechanistic and Material Insights

Spectroscopy provides a powerful lens through which the dynamics of chemical reactions and the composition of resulting materials can be examined. Various spectroscopic methods are employed to probe functional groups, monitor reaction kinetics, and determine elemental surface composition.

Infrared (IR) spectroscopy is a key technique for identifying functional groups and confirming the chemical structure of materials derived from this compound, particularly in thin film applications. When used as a precursor in chemical vapor deposition (CVD), this compound is often used to produce boron nitride (BN) films. researchgate.net

The analysis of these films by Fourier Transform Infrared Spectroscopy (FTIR) reveals characteristic absorption bands that confirm the formation of hexagonal boron nitride (h-BN). scientific.net The most prominent peak appears around 1360-1370 cm⁻¹, which is characteristic of the in-plane B–N stretching vibration in h-BN. researchgate.netresearchgate.net Another characteristic, though often weaker, absorption is observed near 800 cm⁻¹, corresponding to the out-of-plane B–N–B bending mode. researchgate.netresearchgate.net The presence and intensity of these peaks are used to assess the quality and structure of the deposited BN films. scientific.netresearchgate.net

Characteristic FTIR Peaks for h-BN Films from this compound Precursor

Wavenumber (cm⁻¹)AssignmentReference
~1360In-plane B-N stretching mode researchgate.net
~800Out-of-plane B-N-B bending mode researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for studying reactions involving this compound in the solution phase. It allows for the identification of products and intermediates and can be used to monitor the progress of a reaction over time. nih.govpharmtech.com Both ¹H and ¹³C NMR provide information on the organic components of the molecule, while ¹¹B NMR is particularly useful for directly probing the environment of the boron atom. rsc.orgrsc.org For this compound itself, the ¹¹B NMR spectrum shows a characteristic chemical shift that confirms the structure. spectrabase.comboron.com In studies of its derivatives, such as silylamino-substituted borazines, NMR analysis is essential for confirming the successful synthesis and elucidating the final structure in solution. kcl.ac.uk

NMR Data for this compound

NucleusSolventChemical Shift (ppm)Reference
¹¹BUnknown-27.3 spectrabase.com

Electron spectroscopy techniques are surface-sensitive methods crucial for analyzing the elemental composition and chemical bonding states of thin films produced using this compound.

Auger Electron Spectroscopy (AES) provides quantitative elemental analysis of the near-surface region. psu.eduwikipedia.org In the context of BN films deposited from this compound, AES has been used to confirm a stoichiometric boron-to-nitrogen (B/N) ratio. researchgate.net The technique can detect the primary B KLL peak at approximately 180 eV and the N KLL peak around 380 eV. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) gives information about both elemental composition and the chemical environment of the detected elements. jkps.or.kr For BN films, XPS analysis shows characteristic binding energies for the B 1s and N 1s core levels. The B 1s peak is typically observed around 190.1–191.1 eV, and the N 1s peak is found at approximately 398.6 eV. tudelft.nlutexas.edu The positions of these peaks are indicative of B-N bonding, confirming the formation of boron nitride. tudelft.nl Analysis of these films has consistently shown a B/N ratio of approximately 1:1. utexas.edu

XPS and AES Data for BN Films Derived from this compound

TechniqueSignalTypical Energy (eV)Information YieldedReference
XPSB 1s190.1 - 191.1B-N bonding confirmation tudelft.nlutexas.edu
XPSN 1s398.6B-N bonding confirmation tudelft.nlutexas.edu
AESB KLL~180Elemental Boron detection researchgate.net
AESN KLL~380Elemental Nitrogen detection researchgate.net

Microscopy techniques are employed to visualize the physical structure and surface topography of materials at high resolution.

Transmission Electron Microscopy (TEM) is used to investigate the internal microstructure of films. Detailed TEM analyses of BN films grown from this compound have revealed a meso-graphitic or turbostratic (disordered layered) structure. researchgate.net TEM can also be used to assess the degree of crystallization in the films, showing that higher deposition temperatures can lead to better crystallinity. scientific.net

Atomic Force Microscopy (AFM) provides three-dimensional images of the surface topography. Studies on BN films have used AFM to characterize the surface morphology and quantify surface roughness. For example, it was observed that the surface roughness of BN films on Si(001) substrates increased as the growth temperature was raised from 800°C to 950°C. researchgate.net

AFM Surface Roughness of BN Films vs. Growth Temperature researchgate.net

Growth Temperature (°C)Surface Roughness (nm)
8000.3
9503.5

Computational Chemistry Approaches

Computational chemistry has emerged as an indispensable tool in modern chemical research, providing profound insights into molecular structures, properties, and reaction mechanisms that are often difficult to explore through experimental means alone. In the study of this compound, computational approaches, particularly those rooted in quantum mechanics, have been pivotal in elucidating its electronic characteristics and predicting its behavior in complex chemical environments. These theoretical methods allow for the detailed examination of transient species and high-energy transition states, offering a molecular-level understanding of reactivity and selectivity.

Theoretical Investigations of Electronic Structure, Bonding, and Reactivity

Theoretical investigations into the electronic structure of this compound, B(N(CH₃)₂)₃, are fundamental to understanding its chemical behavior. The molecule is characterized by a central boron atom bonded to three dimethylamino groups. A key feature of its structure is the nature of the boron-nitrogen (B-N) bonds. The boron atom, being electron-deficient, possesses a vacant p-orbital, while each nitrogen atom has a lone pair of electrons. This configuration facilitates a significant degree of pπ-pπ interaction, where the nitrogen lone pairs donate electron density into the empty p-orbital of the boron atom. This donation results in the B-N bonds having partial double bond character, which strengthens and shortens them compared to a purely single B-N bond.

This π-bonding has important structural implications, leading to a trigonal planar geometry around the central boron atom and influencing the planarity of the N-C bonds. The delocalization of electrons across the B-N₃ core stabilizes the molecule and modulates its Lewis acidity. While the boron center is inherently electrophilic, the donation from the nitrogen lone pairs reduces its electron-accepting capability compared to boranes with non-donating substituents. Computational models are essential for quantifying the extent of this π-interaction, calculating the charge distribution across the molecule, and determining the energies of its frontier molecular orbitals (HOMO and LUMO), which are critical for predicting its reactivity with other chemical species.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a powerful method for mapping the intricate pathways of chemical reactions involving this compound. By calculating the potential energy surface for a given reaction, researchers can identify intermediates, transition states, and the associated energy barriers, providing a detailed mechanistic narrative.

A notable application of these methods is in the study of gas-phase ion-molecule reactions involving this compound (TDMAB), which are used for the analytical differentiation of structurally similar compounds via mass spectrometry. researcher.life Quantum chemical calculations have been employed to provide a theoretical foundation for the experimentally observed reaction mechanisms. researcher.life For example, in reactions with protonated analytes ([M+H]⁺), TDMAB forms an adduct ion that subsequently loses a molecule of dimethylamine (B145610) (DMA). researcher.life The modeling of this process helps to understand the energetics and feasibility of the proposed steps.

Density Functional Theory (DFT) is a commonly used method for such investigations. One study utilized the M06-2X functional with the 6-311++G(d,p) basis set to explore these mechanisms. researcher.life This level of theory is chosen for its accuracy in describing non-covalent interactions and reaction energetics.

Table 1: Computational Methodology for Gas-Phase Reaction Modeling

Parameter Specification
Computational Program Gaussian 16
Theoretical Method Density Functional Theory (DFT)
Functional M06-2X
Basis Set 6-311++G(d,p)

Data sourced from a study on selective gas-phase ion-molecule reactions. researcher.life

Furthermore, computational studies have been applied to understand the thermal decomposition of TDMAB, particularly in the context of its use as a single-source precursor in Chemical Vapor Deposition (CVD) for producing boron nitride films. researchgate.net DFT simulations have shown that the cleavage of the N-C bond is energetically favored over the cleavage of the B-N bond. researchgate.net For one key reaction step that determines the lower limit of the Atomic Layer Deposition (ALD) temperature window, the activation energy was calculated to be 30.0 kcal/mol. researchgate.net This type of transition state analysis is crucial for optimizing experimental conditions in materials synthesis.

Table 2: Modeled Reaction Pathways for this compound

Context Initial Step Subsequent Step(s) Computational Finding
Ion-Molecule Reaction Adduct formation between TDMAB and a protonated analyte ([M+H]⁺). researcher.life Elimination of a dimethylamine molecule to form [M + H + TDMAB - HN(CH₃)₂]⁺. researcher.life Provides theoretical support for mechanisms observed in mass spectrometry. researcher.life

| Thermal Decomposition (CVD) | N/A | Cleavage of N-C bonds is favored over B-N bonds. researchgate.net | An activation energy of 30.0 kcal/mol was calculated for a key decomposition reaction. researchgate.net |

Prediction of Chemical Reactivity and Selectivity

Building upon mechanistic insights, computational chemistry can predict the reactivity and selectivity of this compound in various chemical processes. By comparing the activation energies of competing reaction pathways, researchers can forecast the most likely products under specific conditions.

This predictive power has been demonstrated in the analytical application of TDMAB in mass spectrometry. researcher.life Computational studies help explain why TDMAB selectively reacts with certain classes of compounds. For instance, in the analysis of substituted ureas and amides, the product ion formed from the initial reaction with TDMAB, [M + H + TDMAB - HN(CH₃)₂]⁺, was found to eliminate a second molecule of dimethylamine upon collision-activated dissociation (CAD). researcher.life This subsequent fragmentation step, leading to [M + H + TDMAB - 2HN(CH₃)₂]⁺, was not observed for many other types of analytes. researcher.life

Theoretical calculations can rationalize this selectivity by examining the stability of the intermediates and the energy barriers of the fragmentation pathways for different analytes. This synergy between computation and experiment allows for the development of highly specific analytical methods. The ability to differentiate aziridines from other structurally related compounds, for example, is based on unique fragmentation patterns that are supported by quantum chemical calculations exploring the underlying reaction mechanisms. researcher.life These models, therefore, not only explain observed phenomena but also guide the design of new reagents and analytical techniques with tailored selectivity.

Future Directions and Emerging Research Avenues for Tris Dimethylamino Borane

Development of Novel Derivatization Strategies and Functionalized Derivatives

A significant area of future research lies in the development of innovative strategies to synthesize novel derivatives of tris(dimethylamino)borane with tailored functionalities. The existing methods, primarily involving transamination reactions, provide a foundation for creating more complex molecules. smolecule.com

One promising direction is the synthesis of chiral ligands. For instance, the activation of this compound with N-methylimidazole has enabled the creation of the first chiral tris(methimazolyl)borate ligand. rsc.orgresearchgate.netnih.gov This approach opens the door to a new class of chiral ligands for asymmetric catalysis. However, challenges remain, as attempts to introduce chirality by reacting with chiral oxazolines have been hindered by intramolecular ring-opening reactions. nih.gov Future work will likely focus on overcoming such synthetic hurdles to access a wider range of enantiopure ligands.

Another avenue involves the synthesis of silylamino-substituted borazines. The reaction of lithium tris(dimethylamino)silylamide with 2,4,6-trichloroborazine (B1593890) has yielded the novel compound 2,4,6-tris[tris(dimethylamino)silylamino]borazine. kcl.ac.uk This demonstrates the potential for creating inorganic-organic hybrid structures with unique electronic and material properties.

Future derivatization strategies could explore:

Post-functionalization of pre-formed derivatives: Modifying the peripheral groups of existing this compound derivatives to introduce new functionalities.

Controlled stepwise substitution: Replacing the dimethylamino groups one by one to create unsymmetrical derivatives with mixed functionalities.

Ring-closing and ring-opening reactions: Utilizing the reactivity of the B-N bonds to construct novel heterocyclic systems containing boron.

The table below summarizes some of the existing functionalized derivatives of this compound.

Derivative NameSynthetic Precursor(s)Key Structural FeaturePotential Application Area
Chiral tris(methimazolyl)borate ligandThis compound, chiral methimazole (B1676384), N-methylimidazoleChiral tripodal ligandAsymmetric Catalysis
2,4,6-tris[tris(dimethylamino)silylamino]borazineLithium tris(dimethylamino)silylamide, 2,4,6-trichloroborazineBorazine (B1220974) core with silylamino substituentsAdvanced Materials
Tripodal borate (B1201080) ligandsThis compound, various heterocyclesTripodal coordination geometryCoordination Chemistry

Exploration of New Catalytic Transformations and Process Optimization

While this compound is known to be utilized in catalysis, the exploration of its full potential in novel catalytic transformations is an emerging research area. smolecule.com The unique Lewis acidity and electronic properties of this compound suggest its applicability in a range of organic reactions. Future research will likely focus on harnessing its catalytic activity for challenging transformations where traditional catalysts fall short.

One area of exploration is its use in main-group-catalyzed reactions, providing an alternative to transition metal catalysis. ed.ac.uk The development of catalytic cycles that leverage the reactivity of the B-N bond is a key objective. For example, B–N/B–H transborylation has been identified as a potential turnover strategy in catalytic cycles. ed.ac.uk

Process optimization will be crucial for the industrial viability of any new catalytic applications. This includes:

Catalyst loading and turnover number: Minimizing the amount of catalyst required while maximizing the number of catalytic cycles.

Reaction conditions: Optimizing temperature, pressure, and solvent systems to improve yield and selectivity.

Substrate scope: Expanding the range of substrates that can be effectively transformed by the catalyst.

The following table outlines potential areas for new catalytic transformations using this compound.

Catalytic TransformationPotential Role of this compoundKey Research Challenge
HydroaminationActivation of amines or unsaturated bondsCatalyst stability and selectivity
Reductive aminationCatalyst for the formation of imines and their subsequent reductionTolerance to water and other byproducts
PolymerizationInitiator or co-catalyst for olefin polymerizationControl over polymer molecular weight and dispersity
C-H BorylationCatalyst for the direct functionalization of C-H bondsRegioselectivity and functional group tolerance

Advanced Materials Synthesis and Functionalization for Next-Generation Technologies

This compound has already demonstrated its utility as a single-source precursor for the chemical vapor deposition (CVD) of boron-containing thin films. smolecule.comresearcher.life Future research will focus on expanding its use in the synthesis and functionalization of advanced materials for a variety of next-generation technologies.

A key application is in the deposition of hexagonal boron nitride (h-BN) and boron carbonitride (h-BCN) thin films. researcher.liferesearchgate.net These materials possess exceptional properties, including high thermal conductivity, chemical inertness, and a wide bandgap, making them suitable for applications in electronics, coatings, and nanocomposites. Research is ongoing to control the composition, crystallinity, and thickness of these films by fine-tuning the deposition parameters. researcher.liferesearchgate.net

The functionalization of surfaces and nanoparticles represents another promising frontier. cam.ac.ukdigitellinc.com The reactivity of this compound can be exploited to modify the surfaces of materials, imparting new properties such as improved biocompatibility, enhanced catalytic activity, or tailored electronic characteristics.

Emerging research in polyhedral boranes for biomedical and energy applications could also influence the future direction of materials derived from this compound. innovations-report.comdrugdiscoverytrends.com The development of synthetic routes to convert simple boranes into complex, functional nanostructures is a key area of interest.

The table below highlights potential applications of this compound in advanced materials.

MaterialSynthesis/Functionalization MethodKey Properties of Resulting MaterialPotential Application
Hexagonal Boron Nitride (h-BN) FilmsChemical Vapor Deposition (CVD)Wide bandgap, high thermal conductivity, chemical inertness2D electronics, protective coatings
Boron Carbonitride (h-BCN) FilmsRadio Frequency Plasma Enhanced CVDTunable electronic and mechanical propertiesSemiconductor devices, hard coatings
Boron Nitride Nanotubes (BNNTs)Catalytic CVDHigh strength, thermal stabilityNanocomposites, drug delivery
Surface-Functionalized NanoparticlesWet chemical methodsModified surface chemistry, enhanced stabilityBiomedical imaging, catalysis

Synergistic Integration of Theoretical Prediction and Experimental Validation in Boron Chemistry

The advancement of boron chemistry, including the exploration of this compound, will increasingly rely on the synergistic integration of theoretical prediction and experimental validation. diva-portal.org Computational methods, particularly density functional theory (DFT), are powerful tools for understanding the electronic structure, reactivity, and thermodynamic properties of boron compounds. researchgate.netmdpi.com

Theoretical studies can provide valuable insights into:

Reaction mechanisms: Elucidating the pathways of catalytic cycles and derivatization reactions. nih.govnih.gov

Predicting properties: Calculating the electronic, optical, and mechanical properties of novel materials before their synthesis.

Screening candidates: Identifying promising new derivatives or catalysts for experimental investigation.

Experimental validation is essential to confirm theoretical predictions and to provide the real-world data needed to refine computational models. acs.org This iterative process of theory and experimentation will accelerate the discovery and development of new applications for this compound and other boron-containing molecules.

For example, DFT calculations have been used to study the energetics of amine borane (B79455) adducts and to predict their decomposition pathways. mdpi.com This information is crucial for designing new hydrogen storage materials. Similarly, computational studies on the catalytic activity of boranes in various organic transformations have helped to rationalize experimental observations and to guide the design of more efficient catalysts. nih.govrsc.org

The future of research on this compound will undoubtedly involve a close collaboration between computational and experimental chemists, leading to a deeper understanding of its fundamental chemistry and a more rapid translation of this knowledge into practical applications.

Q & A

Q. What are the established synthetic routes for Tris(dimethylamino)borane, and what spectroscopic methods are used for its characterization?

this compound is synthesized via the reaction of boron trichloride (BCl₃) with dimethylamine [(CH₃)₂NH], yielding a stable aminoborane adduct. Key characterization techniques include:

  • ¹¹B NMR spectroscopy to confirm boron coordination (typically δ ~30–40 ppm for trigonal-planar boron) .
  • X-ray crystallography to determine molecular geometry, revealing a planar B–N₃ core with N–B–N angles of ~120° .
  • FT-IR spectroscopy to identify B–N stretching vibrations (650–750 cm⁻¹) and N–H absence, confirming full substitution .

Table 1: Key Spectroscopic Data for this compound

TechniqueKey ObservationsReference
¹¹B NMRδ ~35 ppm (trigonal-planar boron)
X-ray DiffractionB–N bond length: ~1.38 Å
FT-IRB–N stretch at 700 cm⁻¹

Q. What role does this compound play in hydroboration reactions, and how does it compare to traditional catalysts?

this compound acts as a Lewis acid catalyst in hydroboration, facilitating the addition of boranes to unsaturated substrates (e.g., alkynes, alkenes). Unlike transition-metal catalysts (e.g., Rh, Pd), it offers advantages as a main-group catalyst , avoiding precious metals and enabling milder conditions. However, its lower Lewis acidity compared to fluorinated aryl borates (e.g., B(C₆F₅)₃) may limit reactivity with electron-deficient substrates .

Methodological Note: When using this compound in hydroboration:

  • Employ anhydrous solvents (e.g., THF, toluene) to prevent hydrolysis.
  • Optimize stoichiometry (typically 5–10 mol% catalyst loading).
  • Monitor reaction progress via ¹¹B NMR to detect intermediate borane adducts .

Advanced Research Questions

Q. How does the steric and electronic environment of this compound influence its reactivity in hydroboration compared to fluorinated aryl borates?

The electron-donating dimethylamino groups reduce boron's Lewis acidity, making this compound less effective for activating strong electrophiles. In contrast, fluorinated borates (e.g., B(C₆F₅)₃) exhibit higher acidity due to electron-withdrawing substituents. Computational studies (e.g., Natural Bond Orbital analysis) reveal lower electrophilicity indices for this compound, correlating with its moderate catalytic activity .

Table 2: Comparative Lewis Acidity of Borane Catalysts

CatalystGutmann Acceptor Number (AN)*Reference
B(C₆F₅)₃~90
This compound~50
H₃B·THF~70
*Lower AN indicates weaker Lewis acidity.

Q. What experimental strategies can resolve contradictions in reported catalytic efficiencies of this compound across studies?

Discrepancies in catalytic performance often arise from:

  • Moisture sensitivity : Hydrolysis generates inactive byproducts; use rigorous anhydrous techniques .
  • Substrate-specific effects : Test reactivity across diverse substrates (e.g., terminal vs. internal alkynes).
  • Reaction monitoring : Employ in situ spectroscopic methods (e.g., IR, NMR) to track intermediates and side reactions .

Case Study: In hydroboration of alkynes, Thomas et al. reported incomplete conversion with this compound, whereas Okuda achieved higher yields by pre-activating the catalyst with HBpin. Reproducing these conditions under standardized protocols (e.g., inert atmosphere, controlled stoichiometry) can clarify optimal use cases .

Q. How can computational modeling predict the stability of this compound in protic vs. aprotic solvents?

Density Functional Theory (DFT) calculations reveal that protic solvents (e.g., water, alcohols) destabilize this compound via hydrolysis, forming B–O bonds. In aprotic solvents (e.g., THF), the boron center remains coordinatively unsaturated, enhancing catalytic activity. Solvent polarity parameters (e.g., dielectric constant) correlate with borane stability in MD simulations .

Methodological Recommendations

  • Handling and Storage: Store under inert gas (Ar/N₂) at –20°C to prevent decomposition .
  • Data Validation: Cross-reference catalytic results with multiple characterization techniques (e.g., GC-MS, ¹H/¹¹B NMR) to confirm product identity and purity .

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Reactant of Route 1
Tris(dimethylamino)borane
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.